3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
CAS No.: 1220032-40-5
Cat. No.: VC2675845
Molecular Formula: C13H18Cl3NO
Molecular Weight: 310.6 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride - 1220032-40-5](/images/structure/VC2675845.png)
Specification
CAS No. | 1220032-40-5 |
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Molecular Formula | C13H18Cl3NO |
Molecular Weight | 310.6 g/mol |
IUPAC Name | 3-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C13H17Cl2NO.ClH/c1-8-5-11(13(15)9(2)12(8)14)17-7-10-3-4-16-6-10;/h5,10,16H,3-4,6-7H2,1-2H3;1H |
Standard InChI Key | FXSIYUGNPWTADC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCNC2.Cl |
Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCNC2.Cl |
Introduction
Structural Characteristics
Chemical Structure Analysis
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride features a central pyrrolidine ring with a substituted phenoxy group attached via a methylene bridge at the 3-position. The phenoxy group contains two chlorine atoms at positions 2 and 4, and two methyl groups at positions 3 and 5 of the aromatic ring. This structural arrangement results in a molecule with distinct regions of polarity and hydrophobicity, which influence its interaction with biological systems.
The pyrrolidine nitrogen forms a salt with hydrochloride, creating a positively charged quaternary nitrogen center. This salt formation significantly alters the compound's physicochemical properties compared to its free base form, particularly enhancing water solubility while reducing lipophilicity. The hydrochloride salt formation represents a common pharmaceutical strategy to improve bioavailability and stability of amine-containing compounds.
Key Functional Groups
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Pyrrolidine ring: A secondary amine heterocycle that becomes protonated in the hydrochloride salt form
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Phenoxy linkage: An ether bond connecting the aromatic moiety to the pyrrolidine via a methylene bridge
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Chlorine substituents: Electron-withdrawing groups that enhance lipophilicity and may contribute to specific binding interactions
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Methyl groups: Small hydrophobic substituents that provide steric bulk and increase lipophilicity
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Methylene bridge: Provides conformational flexibility between the pyrrolidine and phenoxy moieties
These structural elements combine to create a molecule with unique spatial arrangement and electronic distribution that determines its chemical and biological properties.
Physicochemical Properties
Predicted Molecular Properties
Based on analysis of related compounds, the following physicochemical properties can be estimated for 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride:
Property | Estimated Value | Basis for Estimation |
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Molecular Weight | ~318.65 g/mol | Calculated from molecular formula |
LogP | ~3.2-4.0 | Comparison with related compounds |
Melting Point | ~200-230°C | Typical range for similar hydrochloride salts |
Solubility | Soluble in water; highly soluble in polar organic solvents | Based on salt properties of related compounds |
pKa | ~9.0-9.5 (for the conjugate acid) | Comparison with pyrrolidine derivatives |
The compound is expected to exhibit properties between those of 3-(2,4-dichlorophenoxy)pyrrolidine, which has a molecular weight of 232.11 g/mol as reported in the literature, and its more substituted analogs with additional methyl groups . The presence of the two methyl groups on the phenoxy ring would increase lipophilicity compared to the non-methylated analogs.
Comparison with Related Compounds
When compared to 3-(2,4-dichlorophenoxy)pyrrolidine (CAS: 946760-10-7), our target compound differs by the presence of two methyl groups at positions 3 and 5 of the phenoxy ring and a methylene bridge between the pyrrolidine and phenoxy moieties . The additional methyl substituents likely increase lipophilicity and provide steric bulk that may affect receptor binding characteristics.
Similarly, S-3-(4-chlorophenoxy)pyrrolidine (CAS: 356557-96-5) represents a related but simpler structure with only one chlorine substituent and no methyl groups . This compound has a reported boiling point of approximately 295.3°C (predicted) and a density of 1.189 g/cm³, suggesting our more substituted target compound would likely have a higher boiling point due to increased molecular weight.
Synthetic Approaches
Synthetic Challenges
The synthesis of this compound presents several challenges:
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Regioselective preparation of the 3-substituted pyrrolidine precursor
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Control of stereochemistry if specific stereoisomers are desired
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Potential side reactions due to the reactive nature of the phenolic component
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Purification and isolation of the final product in high purity
Advanced synthetic methods such as asymmetric synthesis might be required if stereochemically pure material is desired, particularly if the compound is intended for pharmaceutical applications.
Related Compounds and Structural Analogs
Structural Similarities to Known Compounds
The structure of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride shares features with several compounds mentioned in the search results:
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3-(2,4-Dichlorophenoxy)pyrrolidine (CAS: 946760-10-7): Lacks the methyl groups and methylene bridge but contains the core pyrrolidine-phenoxy structural motif
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(2,4-dichloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylic acid: Contains the identical 2,4-dichloro-3,5-dimethylphenoxy group but attached to a different position on a more functionalized pyrrolidine ring
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S-3-(4-Chlorophenoxy)pyrrolidine (CAS: 356557-96-5): Contains a simpler monosubstituted phenoxy group directly attached to the pyrrolidine ring
These structural relationships suggest potential similarities in chemical behavior and possibly biological activity, though specific modifications would be expected to modulate these properties significantly.
Structure-Activity Relationship Considerations
In pharmaceutical research, the specific substitution pattern on the phenoxy ring often plays a crucial role in determining biological activity. The 2,4-dichloro pattern, combined with 3,5-dimethyl substitution, creates a distinctive electronic and steric environment around the aromatic ring that may influence:
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Binding affinity to specific biological targets
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Metabolic stability due to steric hindrance around potential sites of metabolism
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Distribution coefficient and membrane permeability
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Selectivity between related biological targets
The methylene spacer between the pyrrolidine and phenoxy groups provides additional conformational flexibility compared to directly linked analogs, potentially allowing the molecule to adopt optimal binding conformations with biological targets.
Analytical Considerations
Identification and Characterization
The identification and characterization of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride would typically involve multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, including confirmation of the substitution pattern on the aromatic ring and the position of attachment to the pyrrolidine
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula, with fragmentation patterns providing structural verification
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Infrared Spectroscopy: Would identify key functional groups and confirm the presence of the hydrochloride salt form
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X-ray Crystallography: Could provide definitive confirmation of the three-dimensional structure if suitable crystals can be obtained
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Elemental Analysis: Would verify the elemental composition, particularly important for confirming the hydrochloride salt stoichiometry
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